Uridine 5'-diphosphate disodium salt hydrate is a nucleotide compound that plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism and nucleotide synthesis. It is a derivative of uridine, which is a nucleoside made up of the nitrogenous base uracil and the sugar ribose. The disodium salt form enhances its solubility in biological systems, making it more accessible for various applications.
Uridine 5'-diphosphate disodium salt hydrate can be synthesized from uridine 5'-triphosphate through enzymatic or chemical methods. It is also available commercially from various suppliers, including Sigma-Aldrich and Cayman Chemical, which provide high-purity forms suitable for research and pharmaceutical applications .
This compound is classified as a nucleotide diphosphate. It is involved in several biochemical pathways, particularly those related to glycosylation reactions and the synthesis of glycoproteins and glycolipids. Additionally, it acts as a substrate for various enzymes, including glycosyltransferases.
Uridine 5'-diphosphate disodium salt hydrate can be synthesized through both enzymatic and chemical methods. The enzymatic approach typically involves the phosphorylation of uridine 5'-monophosphate using specific kinases, such as nucleoside diphosphate kinase or other phosphotransferases . Chemical synthesis may involve the use of phosphoric acid derivatives to facilitate the formation of the diphosphate linkage.
The molecular formula of uridine 5'-diphosphate disodium salt hydrate is with a molecular weight of approximately 368.15 g/mol. The structure features two phosphate groups linked to the ribose sugar, which is attached to the uracil base.
Uridine 5'-diphosphate disodium salt can participate in several biochemical reactions:
The mechanism of action primarily involves the transfer of the uridine moiety to acceptor molecules during glycosylation reactions. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds between carbohydrates and proteins or lipids.
Uridine 5'-diphosphate disodium salt hydrate has several applications in scientific research:
Uridine 5'-diphosphate disodium salt hydrate (UDP-Na₂·xH₂O) functions as a potent and selective endogenous agonist for the P2Y6 purinergic receptor. This receptor, a Gq-protein-coupled receptor (GPCR), exhibits high sensitivity to UDP, with half-maximal effective concentration (EC50) values of 300 nM (pEC50 = 6.52) in human cellular models [2] [6]. Upon UDP binding, P2Y6 undergoes conformational changes that trigger the dissociation of Gq subunits, subsequently activating phospholipase Cβ (PLCβ). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) [3] [7]. IP3 mobilizes calcium ions (Ca²⁺) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC), collectively regulating downstream effectors such as nuclear factor of activated T-cells (NFAT). The specificity of UDP for P2Y6 is notable, as evidenced by antagonist studies using MRS2578, which abolishes UDP-mediated signaling [7] [10]. This pathway is critical in immune and neural cells, where UDP serves as a damage-associated molecular pattern (DAMP) released during cellular stress to coordinate intercellular communication [3] [8].
Table 1: P2Y Receptor Selectivity Profile of UDP-Na₂·xH₂O
Receptor Subtype | UDP Affinity | Primary Signaling Pathway | Cellular Response |
---|---|---|---|
P2Y6 | High (EC50: 300 nM) | Gq-PLCβ-IP3/DAG | Calcium flux, PKC activation |
P2Y14 | Competitive antagonism | Gi/o-cAMP inhibition | Inhibition of adenylyl cyclase |
Other P2Y receptors | Negligible | Not applicable | No significant activation |
Beyond P2Y6, UDP-Na₂·xH₂O modulates GPR105 (P2Y14), albeit as a competitive antagonist rather than an agonist. In human cellular systems, UDP exhibits a pEC50 of 7.28 for GPR105 antagonism, disrupting UDP-glucose-mediated signaling [2] [8]. GPR105 typically couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production. UDP’s antagonism at this receptor indirectly potentiates cAMP-dependent pathways, influencing metabolic processes such as glycogen synthesis and inflammatory mediator release [6] [8]. This duality in UDP’s receptor interactions—agonist at P2Y6 and antagonist at GPR105—creates a nuanced regulatory network for nucleotide-driven signaling. The antagonism may fine-tune immunometabolic responses, particularly in macrophages where both receptors coordinate chemokine production and cell migration [8] [10]. Species-specific differences exist, however, as UDP does not antagonize rat GPR105, highlighting evolutionary divergence in purinergic signaling [2].
UDP-Na₂·xH₂O directly influences cytoskeletal dynamics and cell motility through Rho GTPase activation. The P2Y6 receptor, upon UDP binding, recruits and activates guanine nucleotide exchange factors (GEFs) such as p115-RhoGEF [3] [8]. These GEFs catalyze the exchange of GDP for GTP on Rho-family GTPases (e.g., RhoA, Rac1, Cdc42), transitioning them to their active states. GTP-bound RhoA then engages effectors like Rho-associated kinase (ROCK), which phosphorylates myosin light chains and modulates actin polymerization. This pathway drives critical cellular processes including:
UDP-Na₂·xH₂O serves as a potent chemoattractant in the central nervous system (CNS), particularly under neuroinflammatory conditions. Neuronal damage releases UDP into the extracellular space, activating P2Y6 receptors on microglia and astrocytes [3] [7]. This activation induces rapid and sustained chemokine expression:
Table 2: Chemotactic Effects of UDP-Na₂·xH₂O in Neural and Immune Cells
Cell Type | Key Chemokines Induced | Kinetics | Functional Outcome |
---|---|---|---|
Microglia | CCL2, CCL3 | Early phase (≤3 hours) | Recruitment to neuronal damage |
Astrocytes | CCL2 (high output) | Sustained (>6 hours) | Monocyte transmigration |
Peritoneal macrophages | CCL2 | Dose-dependent | Bacterial clearance in vivo |
This chemotactic cascade positions UDP as a critical damage signal that bridges initial injury to targeted immune responses in the CNS. Blocking P2Y6 with MRS2578 or NFAT inhibitors (e.g., cyclosporin A) suppresses microglial infiltration, highlighting the therapeutic potential of this pathway [7] [10].
Table 3: Chemical Identifiers of Uridine 5'-diphosphate disodium salt hydrate
Property | Value |
---|---|
Systematic Name | Disodium [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate hydrate |
Synonyms | UDP-Na₂; UDP disodium salt; Uridine 5'-diphosphoric acid disodium salt |
CAS Number | 27821-45-0 (anhydrous) |
Molecular Formula | C₉H₁₂N₂Na₂O₁₂P₂·xH₂O |
Molecular Weight | 448.12 g/mol (anhydrous basis) |
Biological Source | Synthetic |
Purity | ≥96.0% (HPLC) [3] |
Storage | -20°C, sealed, moisture-sensitive [6] |
Solubility | Slightly soluble in water (100 mg/mL yields 223.15 mM solution) [2] |
Key Receptor Targets | P2Y6 (agonist), P2Y14/GPR105 (antagonist) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8